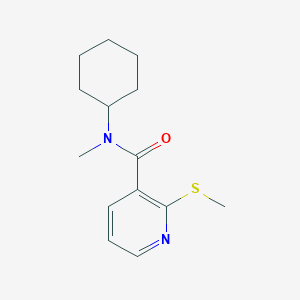

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and stability. These properties can be determined using various experimental techniques and are important for understanding how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

Electrophilic Aminations with Oxaziridines

Cyclohexanespiro-3'-oxaziridines have been demonstrated to transfer their NH group to various nucleophiles, enabling the synthesis of a wide array of compounds including azines, hydrazines, diaziridines, and aminodicarboxylic derivatives. This process underscores the utility of such compounds in synthesizing nitrogen-containing organic molecules, which could be related to the research interests surrounding N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide due to its potential as a precursor or intermediate in complex organic synthesis processes (Andreae & Schmitz, 1991).

Hydrogen Bonding in Anticonvulsant Enaminones

Research on the crystal structures of anticonvulsant enaminones, which share structural similarities with the compound , highlights the importance of hydrogen bonding in determining the molecular conformations and properties of such compounds. These studies can inform research into how similar compounds might interact with biological targets or form specific molecular assemblies (Kubicki, Bassyouni, & Codding, 2000).

Homogeneous Catalytic Aminocarbonylation

The use of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodoalkenes and iodobenzene to produce 2-oxo-carboxamide type derivatives underscores the role of such compounds in facilitating novel organic synthesis pathways. This could suggest applications of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide in catalysis or as a building block in synthesizing pharmacologically relevant molecules (Müller et al., 2005).

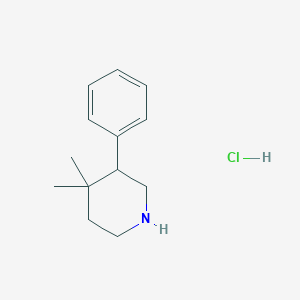

Synthesis and Repellent Efficacy of Piperidine Analogs

Research into the synthesis and efficacy of chiral piperidine analogs as arthropod repellents demonstrates the potential application of structurally related compounds in developing new bioactive agents. Such studies indicate the broader applicability of N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide in fields like agricultural chemistry or pharmacology, where novel repellents or bioactive compounds are constantly sought (Klun et al., 2003).

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-N-methyl-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-16(11-7-4-3-5-8-11)14(17)12-9-6-10-15-13(12)18-2/h6,9-11H,3-5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPKDYXVJKZXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=C(N=CC=C2)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid](/img/structure/B2982570.png)

![3-(4-chlorobenzyl)-1-(3-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2982572.png)

![8-(4-Ethoxyphenyl)-5-[(2-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2982576.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2982579.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)

![2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2982587.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2982590.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2982591.png)